Enhanced Lipophilicity (logP) Relative to Non‑Fluorinated and Mono‑Substituted Analogs
The 2,2‑difluoro analog exhibits a measured logP of 1.59 (Fluorochem) , which is significantly higher than the logP of the parent cyclohexane‑1,3‑dione (0.461 measured at pH 3.2) and 2‑methylcyclohexane‑1,3‑dione (0.553 calculated) [1]. The logP of the difluoro compound is comparable to that of 2,2‑dimethylcyclohexane‑1,3‑dione (SlogP 1.54) [2], but the fluorine atoms simultaneously introduce hydrogen‑bond acceptor capability (4 HBA vs 2 for the dimethyl analog) , providing a unique combination of high lipophilicity and polarity.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.59 (measured, Fluorochem) ; XLogP3 = 0.7 (computed by PubChem) [3] |
| Comparator Or Baseline | Cyclohexane-1,3-dione: logP = 0.461 (measured at 21.4 °C, pH 3.2) ; 2-Methylcyclohexane-1,3-dione: logP = 0.553 (calculated) [1]; 2,2-Dimethylcyclohexane-1,3-dione: SlogP = 1.54 [2] |
| Quantified Difference | ΔlogP ≈ +1.1 to +1.0 over non‑fluorinated parent; similar to gem‑dimethyl but with added H‑bond acceptors |
| Conditions | Measured logP (Fluorochem), computed XLogP3 (PubChem), literature logP values for comparators as reported in ChemicalBook and other databases |
Why This Matters
For medicinal chemistry programs that require a balance of lipophilicity and polarity to optimize membrane permeability and aqueous solubility, the difluoro analog offers a profile that cannot be achieved with alkyl‑substituted or non‑fluorinated alternatives.
- [1] SIELC. 2-Methylcyclohexane-1,3-dione (CAS 1193-55-1) – logP data. https://sielc.com/2-methylcyclohexane-1-3-dione (accessed 2026-04-25). View Source
- [2] MMsINC Database. 2,2-Dimethylcyclohexane-1,3-dione – SlogP. https://mms.dsfarm.unipd.it (accessed 2026-04-25). View Source
- [3] PubChem. 2,2-Difluorocyclohexane-1,3-dione – XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluorocyclohexane-1_3-dione (accessed 2026-04-25). View Source
